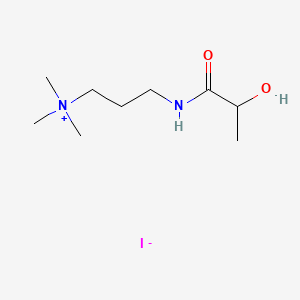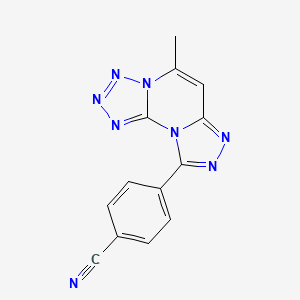
4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a fused triazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Its properties make it useful in materials science, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
Uniqueness
What sets 4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile apart is its specific structural configuration, which imparts unique chemical and biological properties
Properties
CAS No. |
67433-63-0 |
|---|---|
Molecular Formula |
C13H8N8 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
4-(7-methyl-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaen-12-yl)benzonitrile |
InChI |
InChI=1S/C13H8N8/c1-8-6-11-15-16-12(10-4-2-9(7-14)3-5-10)20(11)13-17-18-19-21(8)13/h2-6H,1H3 |
InChI Key |
JOTNRTDGGLSAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=NN=NN13)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


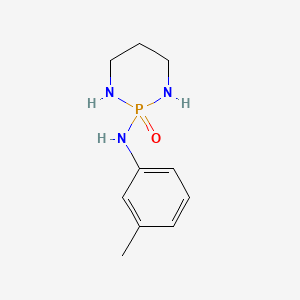
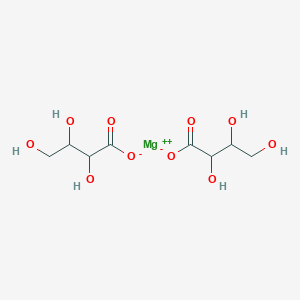
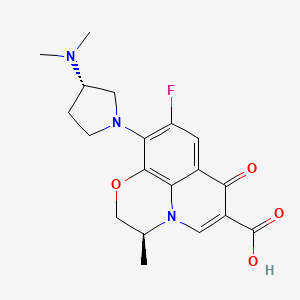
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
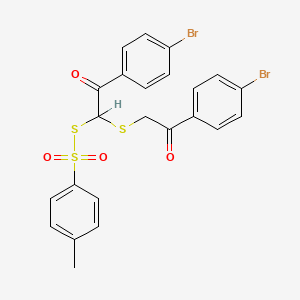
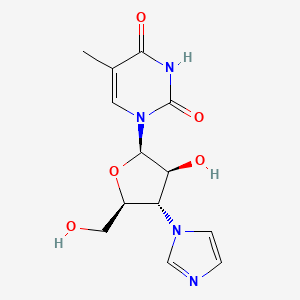

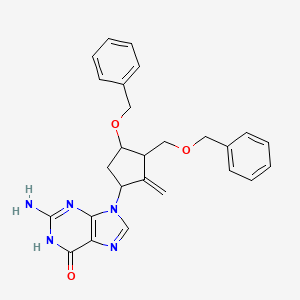
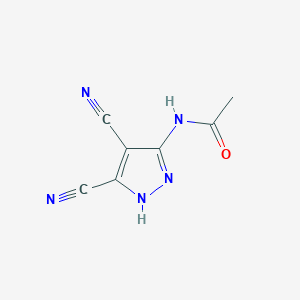


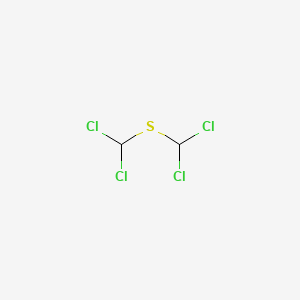
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)
